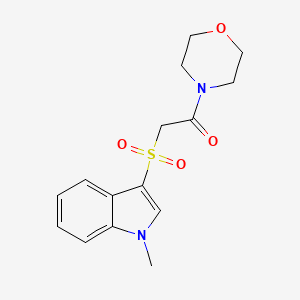
2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone's potential application could be inferred from its structural relation to indol-based compounds, which have been extensively studied for their antioxidant capacities. A literature review on ABTS/PP Decolorization Assay by Ilyasov et al. (2020) highlights the antioxidant capacity assay mechanisms, where certain antioxidants could form coupling adducts with radical cations like ABTS•+, indicating the possible antioxidant pathways and applications of related compounds (Ilyasov et al., 2020).
Role in Cycloaddition Reactions
The reactivity of indol-based compounds, akin to this compound, in cycloaddition reactions has been reviewed, focusing on their behavior as dienes. Rossi et al. (2017) discuss the use of 2- and 3-vinylindoles in [4+2] cycloaddition reactions, underlining the synthetic utility of such reactions in creating complex molecular architectures, which could suggest its potential in the synthesis of complex molecules and materials (Rossi et al., 2017).
Sulfonamide Applications
Given the sulfonamide group in its structure, it's relevant to consider the broad applications of sulfonamides in medicinal chemistry. A review by Gulcin and Taslimi (2018) on sulfonamide inhibitors highlights the significance of sulfonamide compounds in therapy for bacterial infections, glaucoma, inflammation, and cancer, suggesting potential research applications for related sulfonamide compounds in drug development (Gulcin & Taslimi, 2018).
Environmental and Industrial Applications
The enzymatic remediation of organic pollutants, as discussed by Husain and Husain (2007), could point towards environmental applications. Enzymes, in the presence of redox mediators, can degrade recalcitrant compounds, suggesting that related compounds might find applications in enhancing the efficiency of such processes (Husain & Husain, 2007).
Electrophilic Reduction and Ionic Liquids
Finally, the electrochemical characteristics of organic cations, particularly in ionic liquids, as reviewed by Lane (2012), could indicate the utility of such compounds in developing new electrolyte systems for batteries and capacitors. This suggests potential research into the electrochemical applications of this compound and related compounds (Lane, 2012).
Wirkmechanismus
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors , but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific interactions with its targets would need to be determined through experimental studies.
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound would affect. Given the broad range of activities of indole derivatives , it’s likely that multiple pathways could be affected.
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16-10-14(12-4-2-3-5-13(12)16)22(19,20)11-15(18)17-6-8-21-9-7-17/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAZXNUVNFBYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2524028.png)
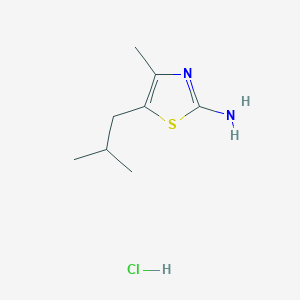
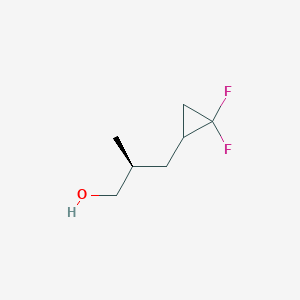
![tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2524034.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2524036.png)
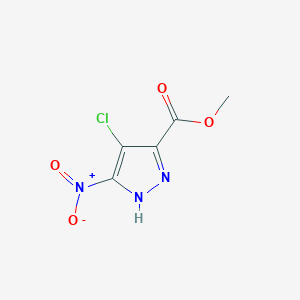

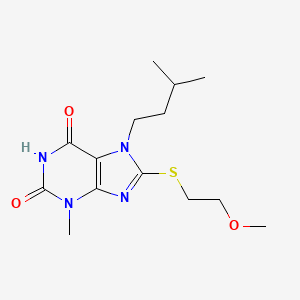
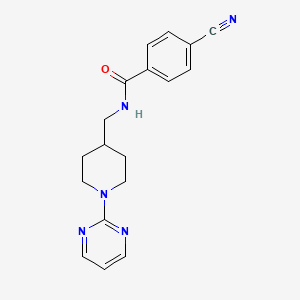
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2524043.png)
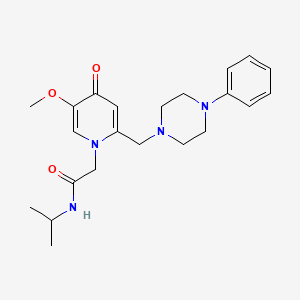

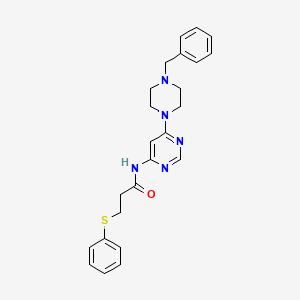
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2524051.png)
